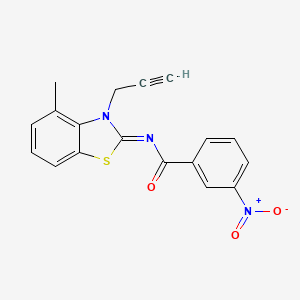

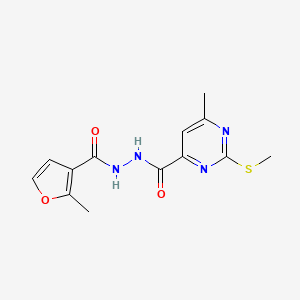

7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a novel pyrimidine derivative . It’s used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general structures of similar compounds. It contains functional groups such as amino, oxo, phenyl, thioxo, and carbonitrile .Physical And Chemical Properties Analysis

The compound has a melting point greater than 360°C. Its IR spectrum shows peaks at 3207 cm^-1 (NH), 3032 cm^-1 (CH-arom.), 2978 cm^-1, 2900 cm^-1 (CH-aliph), 1701 cm^-1 (C=O), and 1114 cm^-1 (C=S). Its ^1H NMR (400 MHz, DMSO-d6) δ/ppm: 2.09, 2.23, 2.33 (3 s, 9H, 3CH3), 7.08–8.38 (m, 8H, Ar–H), 10.13 (s, 1H, NH exchangeable by D2O); ^13C NMR (101 MHz, DMSO-d6) δ/ppm: 19.88, 23.03, 31.17 (3CH3), 126.89, 130.10, 132.52, 133.32, 137.34, 139.22, 139.93 (7C, aromatic carbons), 174.42 (C=O), 179.87 (C=S) .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, which include the core structure of the compound , have been reported to possess significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The compound’s potential as an antiviral agent can be explored through its interaction with viral proteins or enzymes, possibly leading to the development of new antiviral drugs.

Antibacterial Activity

The antibacterial potential of indole derivatives has been demonstrated, particularly against pathogens like Pseudomonas aeruginosa (gram-negative bacteria) and Staphylococcus aureus (gram-positive bacteria) . This compound could be synthesized and tested for its efficacy against a range of bacterial strains, contributing to the search for new antibiotics.

Antifungal Activity

Similar to its antibacterial applications, this compound may also be synthesized and evaluated for its antifungal properties. The indole scaffold is known to contribute to biological activity, and testing against various fungal strains could reveal its effectiveness in treating fungal infections .

Anti-HIV Activity

Indole derivatives have been designed and synthesized for in vitro evaluation as HIV inhibitors. The compound’s structure could be modified to enhance its interaction with HIV-related enzymes or proteins, potentially leading to new treatments for HIV infection .

Antioxidant Activity

The indole nucleus, present in the compound, is associated with antioxidant properties. This suggests that the compound could be studied for its ability to neutralize free radicals, which may have implications in preventing oxidative stress-related diseases .

Enzyme Inhibition

Indole derivatives have been evaluated as inhibitors of enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are involved in diabetic complications. The compound could be tested for its efficacy in inhibiting these enzymes, offering a potential therapeutic approach for managing diabetes-related conditions .

Each of these applications would require detailed experimental procedures, including the synthesis of the compound, in vitro and in vivo testing, and analysis of results to determine efficacy and safety. The compound’s versatility in various biological activities makes it a promising candidate for further pharmaceutical research and development.

Anti-Inflammatory Activity

Indole derivatives have been recognized for their anti-inflammatory properties. This compound could be investigated for its ability to inhibit inflammatory pathways, which may lead to the development of new anti-inflammatory medications .

Anticancer Activity

The indole moiety is a common feature in many anticancer agents. The compound could be synthesized and tested against various cancer cell lines to assess its potential as an anticancer agent .

Antitubercular Activity

Given the ongoing challenge of tuberculosis, indole derivatives have been explored for their antitubercular activity. This compound could be evaluated for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Antimalarial Activity

Indole derivatives have shown promise in the fight against malaria. This compound could be tested for its ability to inhibit the life cycle of Plasmodium species, which are the parasites that cause malaria .

Anticholinesterase Activity

Indole-based compounds have been studied for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. This compound could be evaluated for its ability to inhibit cholinesterase enzymes .

Antidiabetic Activity

Indole derivatives have been investigated for their potential to act as antidiabetic agents. This compound could be tested for its ability to modulate blood sugar levels and its effects on insulin sensitivity .

Eigenschaften

IUPAC Name |

7-amino-4-oxo-5-phenyl-2-sulfanylidene-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2S/c15-6-8-9(7-4-2-1-3-5-7)10-12(19)17-14(21)18-13(10)20-11(8)16/h1-5,9H,16H2,(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWELNYOUULSGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC(=S)N3)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2449242.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2449243.png)

![3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B2449244.png)

![2-[3-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2449246.png)

![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)

![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)